molecular formula C27H27NO7S B11010184 (8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

Cat. No.: B11010184
M. Wt: 509.6 g/mol
InChI Key: XUGALSPKZBREAH-UHFFFAOYSA-N
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Description

(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic compound that belongs to the class of benzo[c]chromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[c]chromene core, which is a fused ring system, and a sulfonylamino pentanoate side chain, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multiple steps:

    Formation of the Benzo[c]chromene Core: This can be achieved through a cyclization reaction involving appropriate precursors such as methoxy-substituted phenols and methyl-substituted benzaldehydes under acidic or basic conditions.

    Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced via a sulfonylation reaction using sulfonyl chlorides and amines.

    Esterification: The final step involves esterification to attach the pentanoate group, which can be done using standard esterification reagents like carboxylic acids and alcohols in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzo[c]chromene core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound has shown promise in various assays, indicating potential as an anti-inflammatory, antioxidant, or antimicrobial agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and pathways.

Medicine

In medicine, the compound’s therapeutic potential is being investigated for treating conditions such as cancer, neurodegenerative diseases, and infections. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[c]chromene core can intercalate with DNA, affecting gene expression and cellular function. The sulfonylamino group can form hydrogen bonds with proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate stands out due to its unique combination of a benzo[c]chromene core and a sulfonylamino pentanoate side chain. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C27H27NO7S

Molecular Weight

509.6 g/mol

IUPAC Name

(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C27H27NO7S/c1-5-6-23(28-36(31,32)19-10-7-16(2)8-11-19)27(30)34-24-14-13-21-20-12-9-18(33-4)15-22(20)26(29)35-25(21)17(24)3/h7-15,23,28H,5-6H2,1-4H3

InChI Key

XUGALSPKZBREAH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=C(C2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)C)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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